2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone
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Overview
Description
2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone is a chemical compound known for its unique structural features and significant applications in various fields. This compound contains both trifluoromethyl and nitro functional groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone typically involves the introduction of trifluoromethyl groups and nitro groups onto an ethanone backbone. One common method involves the reaction of 3-nitro-5-(trifluoromethyl)benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may involve multiple purification steps, including recrystallization and distillation, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can lead to a variety of fluorinated organic compounds .
Scientific Research Applications
2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone: Contains a chloro group instead of a nitro group, which alters its chemical reactivity and applications.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Contains an alcohol group instead of a ketone, leading to different chemical properties and uses.
Uniqueness
2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO3/c10-8(11,12)5-1-4(7(17)9(13,14)15)2-6(3-5)16(18)19/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXJKPFWCVBOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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